N-[(1-ethylpyrrolidin-2-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-2-21-9-3-4-15(21)13-20-18(22)14-5-6-17(19-12-14)24-16-7-10-23-11-8-16/h5-6,12,15-16H,2-4,7-11,13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDXIWUGSFNABJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=CN=C(C=C2)OC3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethylpyrrolidin-2-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps in the synthesis include:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Oxane Ring: The oxane ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by an oxane moiety.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reduction of a pyrrole derivative or through the cyclization of a suitable precursor.
Coupling Reactions: The final step involves coupling the pyridine, oxane, and pyrrolidine rings through amide bond formation, typically using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethylpyrrolidin-2-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[(1-ethylpyrrolidin-2-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as conductive polymers.
Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme activity and receptor binding.
Industrial Applications: It can be used in the development of new catalysts and chemical sensors.
Mechanism of Action
The mechanism of action of N-[(1-ethylpyrrolidin-2-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Findings :
- The target compound’s oxan-4-yloxy group replaces aromatic or fluorinated substituents in compounds 15–16. This ether linkage may reduce steric hindrance and improve metabolic stability compared to bulky aryl groups .
Morpholine-Based Analogue ()
The compound N-(4-morpholin-2-ylphenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide () shares the oxan-4-yloxy group but differs in the N-substituent:
- Morpholine vs.
- Pharmacokinetic Implications : The ethylpyrrolidine group in the target compound may offer superior tissue penetration, while the morpholine analog might favor renal excretion .
Neurokinin NK1 Antagonist: Imnopitant ()
Imnopitant (N-{[3,5-bis(trifluoromethyl)phenyl]methyl}-N-methyl-4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide) shares a pyridine-3-carboxamide core but differs significantly in substituents:
- Trifluoromethyl Groups: Imnopitant’s trifluoromethyl groups enhance binding affinity to hydrophobic pockets in the NK1 receptor, a feature absent in the target compound.
- Piperazine vs. Pyrrolidine: The piperazine ring in imnopitant provides two basic nitrogens, which may improve solubility but increase susceptibility to metabolic oxidation compared to the monocyclic pyrrolidine in the target compound .
Complex II Inhibitors ()
The European patent () lists pyridine-3-carboxamides such as 2-(difluoromethyl)-N-(1,1,3-trimethyl-indan-4-yl)pyridine-3-carboxamide (A.3.32) as agricultural fungicides. Comparisons include:
- Indan vs.
Research Implications and Limitations
- Structural Optimization : The target compound’s ethylpyrrolidine and oxane groups position it as a candidate for central nervous system (CNS) targets due to balanced lipophilicity and stability.
- Data Gaps : Direct pharmacological data (e.g., IC50, logP) are unavailable, necessitating further experimental validation.
Biological Activity
N-[(1-ethylpyrrolidin-2-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₄H₁₈N₂O₃
- Molecular Weight : 262.30 g/mol
- Chemical Structure : The compound features a pyridine ring substituted with an oxan-4-yloxy group and an ethylpyrrolidine moiety, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific receptor systems, potentially including:
- Opioid Receptors : Similar compounds have shown activity as opioid kappa agonists, suggesting that this compound may exhibit analgesic properties.
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be relevant for conditions like obesity and dyslipidemia.
In Vitro Studies
Research indicates that compounds structurally related to this compound display significant biological activities:
| Compound | Biological Activity | Model | ED50 (mg/kg) |
|---|---|---|---|
| U-50488 | Kappa agonist | Mouse vas deferens | 0.004 |
| 2-(3,4-dichlorophenyl)-N-methyl-N-[1-(1-methylethyl)-2-(1-pyrrolidinyl)ethyl]acetamide | Analgesic effects | Abdominal constriction model | 0.04 |
These findings suggest that modifications to the pyrrolidine and carboxamide moieties could enhance potency and selectivity for specific receptor types.
In Vivo Studies
In vivo studies have also been conducted to assess the efficacy of similar compounds. For example, a study demonstrated that a related compound exhibited significant reductions in pain responses in animal models, indicating potential therapeutic applications in pain management.
Case Studies
Several case studies highlight the therapeutic potential of compounds similar to this compound:
- Pain Management : A study involving kappa agonists showed that specific structural modifications led to enhanced analgesic effects without significant side effects commonly associated with opioid treatments.
- Metabolic Disorders : Research into the inhibition of acetyl-CoA carboxylase (ACC) by related compounds indicated promising results in reducing fatty acid synthesis, suggesting potential applications in treating metabolic disorders like obesity and dyslipidemia.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
